molecular formula C7H10N4O3 B2815310 N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide CAS No. 1258558-22-3

N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B2815310
Key on ui cas rn: 1258558-22-3
M. Wt: 198.182
InChI Key: HWXGENPDNUUZHF-UHFFFAOYSA-N
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Patent
US08426408B2

Procedure details

A suspension of 4-nitro-1H-pyrazole (0.4 g, 3.54 mmol), 2-chloro-N,N-dimethylacetamide (0.546 ml, 5.31 mmol) and potassium carbonate (0.733 g, 5.31 mmol) in 18 ml acetone was refluxed for 6 hours. The cooled suspension was filtered with acetone washes and the concentrated residue was flash chromatographed (50 mm, 3% methanol in CH2Cl2) to afford the title compound.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.546 mL
Type
reactant
Reaction Step One
Quantity
0.733 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][NH:7][CH:8]=1)([O-:3])=[O:2].Cl[CH2:10][C:11]([N:13]([CH3:15])[CH3:14])=[O:12].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:14][N:13]([CH3:15])[C:11](=[O:12])[CH2:10][N:6]1[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:8]=[N:7]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NNC1
Name
Quantity
0.546 mL
Type
reactant
Smiles
ClCC(=O)N(C)C
Name
Quantity
0.733 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
18 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The cooled suspension was filtered with acetone washes
CUSTOM
Type
CUSTOM
Details
chromatographed (50 mm, 3% methanol in CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
CN(C(CN1N=CC(=C1)[N+](=O)[O-])=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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